![molecular formula C23H27NOSi B13699189 4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine is a chemical compound that features a benzylamine group protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis, particularly in the protection of amine groups to prevent unwanted reactions during multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-Butyldiphenylsilyl)oxy]benzylamine typically involves the protection of the hydroxyl group of benzylamine with the TBDPS group. The reaction is usually carried out using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran (THF) and are performed under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: The TBDPS group can be removed using tetrabutylammonium fluoride (TBAF) in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine is utilized in various scientific research fields:
Biology: The compound can be used in the synthesis of biologically active molecules, where protection of the amine group is crucial.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Mécanisme D'action
The mechanism by which 4-[(tert-Butyldiphenylsilyl)oxy]benzylamine exerts its effects primarily involves the protection of the amine group. The TBDPS group provides steric hindrance, preventing unwanted reactions at the amine site. This protection is particularly useful in multi-step synthesis, where selective deprotection can be achieved under specific conditions, such as treatment with fluoride ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(tert-Butyldimethylsilyl)oxy]benzylamine: Similar in structure but with dimethyl groups instead of diphenyl groups.
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: Contains an aldehyde group instead of an amine group.
Uniqueness
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine is unique due to the presence of the diphenyl groups in the TBDPS moiety, which provides greater steric hindrance and stability compared to the dimethyl analogs. This makes it particularly useful in protecting amine groups in complex synthetic routes where selective deprotection is required .
Propriétés
Formule moléculaire |
C23H27NOSi |
|---|---|
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
[4-[tert-butyl(diphenyl)silyl]oxyphenyl]methanamine |
InChI |
InChI=1S/C23H27NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-17H,18,24H2,1-3H3 |
Clé InChI |
NZSOHHRMZCUSIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



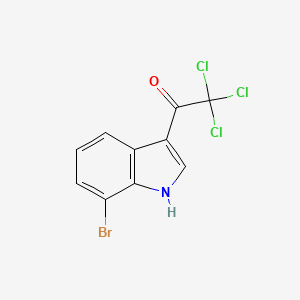
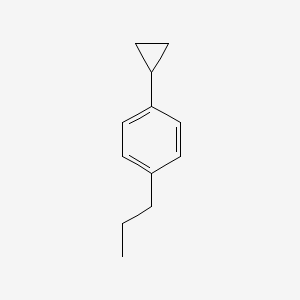
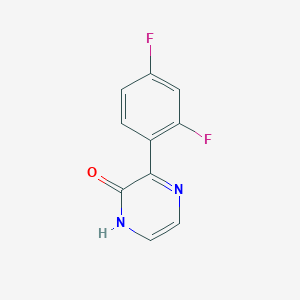
![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
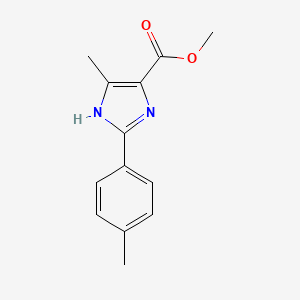
![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)

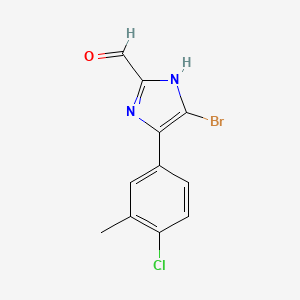
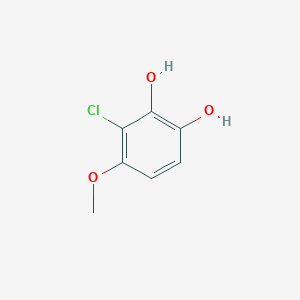
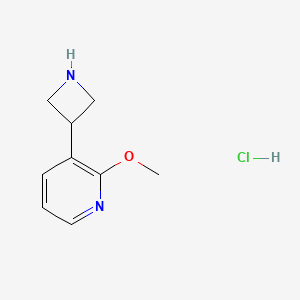
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
